molecular formula C19H19BrN4S B14102698 4-[(4-bromobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

4-[(4-bromobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B14102698
M. Wt: 415.4 g/mol
InChI Key: GWPMKJRFDFBKFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-bromobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-bromobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-bromobenzaldehyde with 4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[(4-bromobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown potential as a bioactive molecule. It can be used in the design of new drugs due to its ability to interact with biological targets. Studies have indicated its potential as an antimicrobial, antifungal, and anticancer agent.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. Its triazole core is known to exhibit various pharmacological activities, making it a candidate for drug development. Researchers are investigating its efficacy and safety in preclinical studies.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-[(4-bromobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The bromobenzylidene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-5-[(4-bromobenzylidene)amino]-4H-1,2,4-triazole-3-thiol
  • 4-[(4-bromo-benzylidene)-amino]-5-(4-chloro-phenyl)-4H-1,2,4-triazole-3-thiol
  • 4-[(4-bromo-benzylidene)-amino]-5-(2-methyl-phenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-[(4-bromobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and binding properties. This structural feature can enhance the compound’s stability and selectivity in biological systems, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C19H19BrN4S

Molecular Weight

415.4 g/mol

IUPAC Name

4-[(4-bromophenyl)methylideneamino]-3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H19BrN4S/c1-19(2,3)15-8-6-14(7-9-15)17-22-23-18(25)24(17)21-12-13-4-10-16(20)11-5-13/h4-12H,1-3H3,(H,23,25)

InChI Key

GWPMKJRFDFBKFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.